molecular formula C17H30BNO4 B13580275 (5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester

(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester

Cat. No.: B13580275
M. Wt: 323.2 g/mol
InChI Key: JDNGQJVTZAZLDV-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its unique structure, which includes a spirohexane moiety and a tert-butyl carbamate group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[23]hexan-5-yl]carbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate can be compared with other boron-containing compounds, such as:

    N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a spirohexane moiety.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Features a phenyl ring instead of a spirohexane ring.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a piperidine ring instead of a spirohexane ring

Properties

Molecular Formula

C17H30BNO4

Molecular Weight

323.2 g/mol

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate

InChI

InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-11-8-17(9-11)10-12(17)18-22-15(4,5)16(6,7)23-18/h11-12H,8-10H2,1-7H3,(H,19,20)

InChI Key

JDNGQJVTZAZLDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC23CC(C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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